RL-6-Me-7-OH

Description

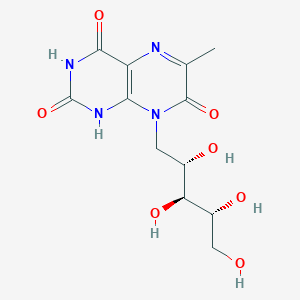

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N4O7 |

|---|---|

Molecular Weight |

328.28 g/mol |

IUPAC Name |

6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione |

InChI |

InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1 |

InChI Key |

QCYVUUAIJUUUPI-BBVRLYRLSA-N |

SMILES |

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |

Isomeric SMILES |

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |

Synonyms |

6-methyl-7-hydroxyribolumazine 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine Masuda's Compound V |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of RL-6-Me-7-OH: A Vitamin B Metabolite Activating MAIT Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host immune system and microbial metabolism has unveiled novel pathways of immune surveillance. A pivotal discovery in this field is the identification of 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a metabolite derived from the bacterial riboflavin (vitamin B2) biosynthesis pathway. This molecule acts as a ligand for the major histocompatibility complex (MHC) class I-related protein (MR1), which presents it to Mucosal Associated Invariant T (MAIT) cells, a unique subset of innate-like T cells. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and immunological significance of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

The Riboflavin Biosynthesis Pathway and the Genesis of this compound

This compound is an intermediate in the riboflavin biosynthesis pathway, a metabolic route essential for most bacteria and fungi but absent in humans. This makes its products ideal targets for immune recognition of microbial presence. The pathway begins with GTP and ribulose 5-phosphate and proceeds through a series of enzymatic steps to produce riboflavin.

A key precursor in this pathway is 5-amino-6-D-ribitylaminouracil (5-A-RU). The condensation of 5-A-RU with 3,4-dihydroxy-2-butanone-4-phosphate, catalyzed by lumazine synthase, forms 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe). This compound is subsequently formed from RL-6,7-DiMe through an oxidation reaction.[1]

Riboflavin biosynthesis pathway leading to this compound.

Quantitative Data: Binding Affinities and MAIT Cell Activation

The interaction of this compound with MR1 and its subsequent activation of MAIT cells have been quantified, allowing for a comparative analysis with other riboflavin-derived ligands. This compound is characterized as a weak activator of MAIT cells.[2]

| Ligand | MR1 Binding Affinity (IC50) | MAIT Cell Activation (EC50) | Potency | Reference |

| This compound | ~2.5-100 µM | 25 µM | Weak | [2][3] |

| 5-OP-RU | Not reported | 1-8 pM | Potent | [2] |

| 5-OE-RU | Not reported | 510 pM | Potent | |

| RL-6,7-diMe | Not reported | Weak activation | Weak | |

| Ac-6-FP | 0.1 µM (inhibitor) | Inhibitor | Inhibitor |

Experimental Protocols

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound)

The chemical synthesis of this compound is typically achieved through the oxidation of its precursor, 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe).

Methodology:

-

Starting Material: 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-DiMe) is synthesized by the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with 2,3-butanedione.

-

Oxidation: RL-6,7-DiMe is subjected to benzoquinone-mediated oxidation to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound).

-

Purification: The resulting product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound.

Workflow for the chemical synthesis of this compound.

In Vitro MAIT Cell Activation Assay

The functional activity of this compound is assessed by its ability to stimulate MAIT cells in vitro. This is typically measured by the upregulation of activation markers, such as CD69, or the production of cytokines like IFN-γ.

Methodology:

-

Cell Culture:

-

Antigen-presenting cells (APCs) expressing MR1 (e.g., C1R.MR1 cells) are cultured in appropriate media.

-

A MAIT cell line (e.g., Jurkat cells transduced with a MAIT TCR) or primary human MAIT cells are also cultured.

-

-

Antigen Loading: APCs are incubated with a known concentration of this compound for a specified period (e.g., 16 hours) to allow for MR1 loading.

-

Co-culture: The antigen-loaded APCs are then co-cultured with the MAIT cells.

-

Activation Analysis: After a defined incubation period, MAIT cell activation is assessed using flow cytometry to measure the surface expression of CD69 and intracellular staining for cytokines like IFN-γ and TNF-α.

MAIT Cell Signaling Pathway upon this compound Recognition

The engagement of the MAIT T cell receptor (TCR) by the MR1-RL-6-Me-7-OH complex initiates a downstream signaling cascade, leading to MAIT cell effector functions. This activation can be further modulated by co-stimulatory signals and cytokines.

Upon TCR ligation, a signaling cascade involving diacylglycerol (DAG) is initiated. This leads to the activation of key transcription factors, including RORγt, PLZF, and T-bet. These transcription factors orchestrate the expression of a range of effector molecules, including cytokines (IFN-γ, TNF-α, IL-17) and cytotoxic proteins (granzymes, perforin).

Downstream signaling pathway in MAIT cells.

Conclusion

The discovery of this compound as a vitamin B metabolite that activates MAIT cells has provided significant insights into the mechanisms of microbial recognition by the innate immune system. Its characterization has been made possible through a combination of chemical synthesis, biochemical binding assays, and cellular immunology techniques. While this compound itself is a weak agonist, its study has been instrumental in understanding the structural and functional requirements for MR1-mediated antigen presentation and MAIT cell activation. This knowledge is crucial for the development of novel therapeutic strategies that target MAIT cells in the context of infectious diseases, autoimmune disorders, and cancer. Further research into the quantitative aspects of this compound production by different microbial species and its precise role in vivo will continue to be a key area of investigation.

References

An In-depth Guide to the Chemical Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine, a key metabolite in the riboflavin (vitamin B2) biosynthesis pathway. While detailed, step-by-step protocols for the complete chemical synthesis of this specific compound are not extensively documented in readily available literature, this guide outlines the established biosynthetic pathway, which informs potential chemical synthesis strategies, and details the synthesis of its core precursors.

Introduction

7-hydroxy-6-methyl-8-D-ribityllumazine, also known as Masuda's compound V, is a pteridine derivative that plays a role in human riboflavin metabolism.[1][2] Its structural similarity to 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin, makes it a compound of interest for researchers studying flavin biosynthesis and related metabolic pathways. While industrial production of riboflavin has shifted from chemical synthesis to more efficient fermentation processes, the targeted chemical synthesis of specific lumazine derivatives remains crucial for research purposes, including the development of novel enzymatic inhibitors and molecular probes.[3][4]

Biosynthetic Pathway: A Blueprint for Chemical Synthesis

The biosynthesis of the closely related 6,7-dimethyl-8-ribityllumazine provides a well-established framework for a potential chemical synthesis of its 7-hydroxy analog. This enzymatic process involves the condensation of two key precursors: 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate.[5] This reaction is catalyzed by the enzyme lumazine synthase.

A plausible chemical synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine would likely mimic this biological condensation. The core challenge lies in the preparation of a suitable three-carbon carbonyl compound that would react with 5-amino-6-(D-ribitylamino)uracil to yield the desired 7-hydroxy-6-methyl product.

Caption: Proposed synthetic strategy for 7-hydroxy-6-methyl-8-D-ribityllumazine.

Synthesis of Key Precursors

Synthesis of 5-amino-6-D-ribitylaminouracil

The synthesis of 5-amino-6-D-ribitylaminouracil has been reported and involves a multi-step process.

Table 1: Summary of Synthetic Steps for 5-amino-6-D-ribitylaminouracil

| Step | Reaction | Key Reagents | Notes |

| 1 | Conversion of (-)-ribose to ribitylamine | Intermediate oxime formation and subsequent reduction | This is a common route for producing the ribitylamine moiety. |

| 2 | Nucleophilic Aromatic Substitution | Ribitylamine, 6-chloropyrimidine-2,4-dione | Attaches the ribitylamine to the uracil core. |

| 3 | Functional Group Conversion | Nitrosylation followed by reduction | Introduces the 5-amino group. |

A detailed experimental protocol for the final reduction step to yield the hydrochloride salt is provided below.

Experimental Protocol: Synthesis of 5-Amino-6-D-ribitylaminouracil hydrochloride

-

To a solution of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (100 mg, 0.327 mmol) in water (4 mL), add 2 drops of 2N aqueous KOH.

-

Add sodium hydrosulfite (341 mg, 1.96 mmol).

-

Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour), during which the light-yellow solution will turn colorless and a white precipitate will form.

-

Purify the mixture via reverse-phase chromatography.

-

To the combined product-containing fractions, add 0.18 mL of 1N HCl.

-

Concentrate the solution to obtain the title compound.

Synthesis of a Suitable Three-Carbon Synthon

The biosynthesis of 6,7-dimethyl-8-ribityllumazine utilizes 3,4-dihydroxy-2-butanone 4-phosphate. For the synthesis of the 7-hydroxy-6-methyl analog, a different three-carbon synthon is required. A potential candidate is a derivative of pyruvic acid (2-oxopropanoic acid). The reaction of 5-amino-6-ribitylaminouracil with a pyruvic acid derivative would be a logical approach to investigate for the formation of the 6-methyl-7-hydroxy lumazine core. The specific choice of the pyruvic acid derivative and the reaction conditions would be critical to control regioselectivity and achieve the desired product.

Proposed Final Condensation and Future Outlook

The final step in the proposed chemical synthesis would involve the condensation of 5-amino-6-D-ribitylaminouracil with an appropriate three-carbon electrophile.

Caption: Proposed final condensation step.

Further research is required to determine the optimal reaction conditions, including solvent, temperature, and catalyst, for this condensation. Additionally, methods for the potential hydroxylation of a pre-formed 6-methyl-8-D-ribityllumazine could be explored as an alternative synthetic route.

Conclusion

This technical guide has outlined a plausible synthetic strategy for 7-hydroxy-6-methyl-8-D-ribityllumazine, drawing inspiration from its known biosynthetic pathway. While a complete, validated chemical synthesis protocol is not currently available in the public domain, the detailed synthesis of the key precursor, 5-amino-6-D-ribitylaminouracil, is provided. The proposed final condensation step with a suitable three-carbon synthon represents a promising avenue for future research and development in the targeted synthesis of specific lumazine derivatives for scientific and pharmaceutical applications. The successful chemical synthesis would enable further investigation into the biological role of this metabolite and the development of novel therapeutic agents.

References

The Mechanism of MAIT Cell Activation by RL-6-Me-7-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T lymphocytes that play a crucial role in immune surveillance, particularly at mucosal surfaces. Their activation is mediated by the recognition of small molecule metabolites, derived from the microbial riboflavin (Vitamin B2) synthesis pathway, presented by the non-polymorphic MHC class I-related protein, MR1. One such ligand is 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH), a stable lumazine derivative. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underpinning MAIT cell activation by this compound, offering detailed experimental protocols, quantitative data on activation parameters, and a thorough overview of the downstream signaling cascade.

Introduction to MAIT Cells and this compound

Mucosal-Associated Invariant T (MAIT) cells are defined by their semi-invariant T cell receptor (TCR), which in humans is composed of a TRAV1-2 (Vα7.2) alpha chain paired with a limited repertoire of beta chains (most commonly TRBV6-4 or TRBV20).[1] Unlike conventional T cells that recognize peptide antigens, MAIT cells recognize small organic molecules presented by MR1.[2] This unique recognition system positions them as rapid responders to a wide array of bacteria and yeasts that synthesize riboflavin.[2]

The ligands for MAIT cells are intermediates of the riboflavin biosynthesis pathway. The most potent known activator is the unstable pyrimidine 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1] However, more stable bicyclic lumazine derivatives, such as this compound, are also capable of activating MAIT cells, albeit with lower potency.[1] this compound is formed through the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with dicarbonyls like 2,3-butanedione, followed by oxidation. Understanding the activation mechanism of stable analogs like this compound is critical for developing synthetic MAIT cell modulators for therapeutic applications.

The Core Activation Axis: MR1-Ligand-TCR Complex

The activation of MAIT cells by this compound is a multi-step process initiated by the binding of the ligand to the MR1 protein, followed by the recognition of this complex by the MAIT TCR.

2.1. Ligand Binding to MR1: Unlike classical MHC molecules that are stably expressed on the cell surface, MR1 molecules are typically retained within the endoplasmic reticulum (ER) in a ligand-receptive, partially folded state. The binding of a ligand, such as this compound, is a prerequisite for MR1 to fold correctly, associate with β2-microglobulin, and traffic to the cell surface of an antigen-presenting cell (APC) for presentation to MAIT cells. This compound, lacking a reactive carbonyl group, binds non-covalently within the hydrophobic cleft of MR1. This interaction is less stable compared to ligands like 5-OP-RU, which can form a covalent Schiff base with a lysine residue (Lys43) in the MR1 binding groove.

2.2. TCR Recognition: The stabilized MR1/RL-6-Me-7-OH complex on the APC surface is then recognized by the MAIT cell TCR. The interaction is characterized by a conserved docking geometry, where the invariant TCR α-chain plays a dominant role. A critical contact point is the interaction between the highly conserved Tyrosine 95 (Tyr95) on the CDR3α loop of the TCR and the ribityl chain of the this compound ligand. This direct interaction with the ligand's ribityl moiety is essential for triggering the activation signal and distinguishes it from non-stimulatory ligands. The TCR β-chain also contributes to the interaction, providing specificity and potentially influencing the strength of the response.

Quantitative Analysis of MAIT Cell Activation

The activation of MAIT cells by this compound is considerably weaker than that induced by the potent agonist 5-OP-RU. This is reflected in the concentrations required to elicit a response and the binding affinities of the molecular components.

| Parameter | Ligand | Value | Description | Reference(s) |

| MAIT Cell Activation | This compound | EC50 ≈ 25 µM | The concentration of ligand required to achieve 50% of the maximal activation response (e.g., CD69 expression) in a cell-based assay. | |

| MR1 Binding | This compound | IC50 ≈ 2.5 - 100 µM | The concentration of ligand required to inhibit 50% of the binding of a fluorescent probe to MR1, indicating moderate to weak binding affinity. | |

| Ternary Complex Affinity | MR1-Ribityllumazine | K_D ≈ 0.5 - 10 µM | The equilibrium dissociation constant for the interaction between the MAIT TCR and the MR1-ligand complex, comparable to conventional TCR-pMHC affinities. (Note: Specific value for this compound is not available, this represents similar complexes). |

Table 1: Quantitative parameters of this compound in MAIT cell activation. EC50 (Half-maximal effective concentration), IC50 (Half-maximal inhibitory concentration), K_D (Equilibrium dissociation constant).

| Cytokine | Typical Response to Ribityllumazines | Method of Quantification |

| IFN-γ | Robust production upon activation. | Intracellular Cytokine Staining (Flow Cytometry), ELISA, Cytometric Bead Array (CBA). |

| TNF-α | Rapidly secreted following TCR engagement. | Intracellular Cytokine Staining (Flow Cytometry), ELISA, Cytometric Bead Array (CBA). |

| IL-17A | Produced by a subset of MAIT cells, particularly in tissues. | Intracellular Cytokine Staining (Flow Cytometry), ELISA. |

| Granzyme B | Upregulated, indicating cytotoxic potential. | Intracellular Staining (Flow Cytometry). |

Table 2: Cytokine and effector molecule profile of MAIT cells activated by ribityllumazine ligands. Specific concentrations in pg/mL are assay-dependent and not consistently reported for this compound specifically.

Intracellular Signaling Pathway

Upon successful engagement of the MR1/RL-6-Me-7-OH complex by the MAIT TCR, a downstream signaling cascade is initiated, leading to cellular activation, cytokine production, and effector functions. This pathway shares many components with conventional T-cell signaling but is primed for a rapid, innate-like response.

-

Initiation: The binding of the MAIT TCR to the MR1-ligand complex leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 subunits by the Src-family kinase Lck .

-

Kinase Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Syk-family kinase ZAP-70 . Once recruited, ZAP-70 is also phosphorylated and activated by Lck.

-

Signalosome Formation: Activated ZAP-70 phosphorylates key downstream adaptor proteins, primarily the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) . This leads to the formation of a multi-protein signaling complex, or "signalosome," at the cell membrane.

-

Downstream Cascades: The LAT/SLP-76 signalosome recruits numerous other signaling molecules, including Phospholipase C-γ1 (PLC-γ1), which activates the Ca²⁺-NFAT and DAG-PKC-NF-κB pathways. It also activates the Ras-MAPK pathway.

-

Transcription Factor Activation: These signaling cascades culminate in the activation of key transcription factors that define MAIT cell identity and function, including the promyelocytic leukemia zinc finger (PLZF ), the retinoic acid-related orphan receptor γt (RORγt ), and T-bet .

-

Effector Function: These transcription factors drive the expression of genes responsible for cytokine production (e.g., IFNG, TNF, IL17A) and cytotoxic molecules (e.g., GZMB, PRF1), leading to the characteristic MAIT cell effector response.

Co-stimulatory signals, such as the engagement of CD28 on the MAIT cell with CD80/CD86 on the APC, as well as pro-inflammatory cytokines like IL-12 and IL-18, can significantly enhance TCR-mediated activation.

References

The Role of RL-6-Me-7-OH in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH (7-hydroxy-6-methyl-8-D-ribityllumazine) is a metabolite derived from the microbial riboflavin (vitamin B2) synthesis pathway. In the field of immunology, it is recognized as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. These innate-like T cells play a crucial role in the immune response against a broad range of bacteria and yeasts. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental investigation of this compound, tailored for a scientific audience.

This compound activates MAIT cells through its presentation by the non-polymorphic, MHC-I-related molecule, MR1. While not as potent as other MR1 ligands like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), the study of this compound provides valuable insights into the nuanced interactions governing MAIT cell recognition and activation.

Data Presentation: Quantitative Analysis of this compound Activity

The immunological activity of this compound has been quantified through various in vitro assays, primarily focusing on its potency in MAIT cell activation and its binding affinity to the MR1 molecule.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | 25 μM | Human MAIT cell clones | CD69 upregulation | [1] |

Table 1: MAIT Cell Activation Potency of this compound. The EC50 value represents the concentration of this compound required to elicit a half-maximal response in MAIT cell activation, as measured by the surface expression of the activation marker CD69.

| Parameter | Value Range | Method | Reference |

| IC50 | ~2.5 to 100 μM | Fluorescence Polarization Assay | [1] |

Table 2: MR1 Binding Affinity of this compound. The IC50 value indicates the concentration of this compound required to inhibit the binding of a fluorescent probe to the MR1 molecule by 50%. This value suggests a moderate to weak binding affinity.

Signaling Pathways and Mechanisms of Action

The activation of MAIT cells by this compound is initiated by the formation of a ternary complex between the MAIT cell T-cell receptor (TCR), the MR1 molecule on an antigen-presenting cell (APC), and the this compound ligand.

Initial Recognition and Complex Formation

Unlike more potent pyrimidine-based antigens, this compound does not form a covalent Schiff base with the Lys43 residue in the MR1 binding cleft. Instead, it binds non-covalently. The ribityl chain of this compound is a key feature, as it extends from the MR1 binding cleft to make direct contact with the MAIT cell TCR, particularly the highly conserved Tyr95 residue of the CDR3α loop. This interaction is crucial for triggering the downstream signaling cascade.

Downstream Intracellular Signaling

Upon TCR engagement, a signaling cascade is initiated within the MAIT cell, which is analogous to conventional T-cell activation. While specific studies detailing the entire pathway for this compound are limited, the canonical MAIT cell signaling pathway is presumed to be activated. This involves the phosphorylation of key signaling molecules, leading to the activation of transcription factors that drive the expression of effector molecules.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the literature, often starting from 5-amino-6-D-ribitylaminouracil (5-A-RU). A general synthetic scheme involves the condensation of 5-A-RU with a dicarbonyl compound, followed by oxidation.

General Synthetic Scheme:

-

Condensation: 5-A-RU is reacted with 2,3-butanedione. This condensation reaction forms 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

-

Oxidation: The resulting RL-6,7-diMe can then be oxidized to yield this compound.

Note: The detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions requires access to specialized chemical synthesis literature and is beyond the scope of this guide.

MAIT Cell Activation Assay

A common method to assess the activity of this compound is a co-culture assay using a MAIT cell line and an MR1-expressing antigen-presenting cell line, followed by flow cytometric analysis of activation markers.

Materials:

-

MAIT cell line (e.g., Jurkat cells transduced with a MAIT TCR)

-

MR1-expressing APC line (e.g., C1R.MR1)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium

-

Flow cytometry antibodies (e.g., anti-CD3, anti-CD69, anti-IFN-γ)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Cell stimulation cocktail (e.g., PMA and Ionomycin, as a positive control)

-

Fixation and permeabilization buffers

Protocol Outline:

-

Cell Plating: Seed the MR1-expressing APCs in a 96-well plate.

-

Ligand Addition: Add this compound at various concentrations to the wells containing the APCs. Include a vehicle control (e.g., DMSO) and a positive control.

-

Co-culture: Add the MAIT cells to the wells and co-culture for a specified period (e.g., 18-24 hours).

-

Intracellular Cytokine Staining (if applicable): For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow for the intracellular accumulation of cytokines.

-

Staining: Harvest the cells and stain for surface markers (e.g., CD3, CD69).

-

Fixation and Permeabilization: If measuring intracellular cytokines, fix and permeabilize the cells according to the manufacturer's protocol.

-

Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ).

-

Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated (e.g., CD69+) and cytokine-producing MAIT cells.

Conclusion

This compound serves as a valuable tool for dissecting the molecular requirements of MAIT cell activation. Although a weaker agonist compared to other riboflavin-derived metabolites, its ability to activate MAIT cells in a non-covalent, MR1-dependent manner highlights the versatility of the MAIT cell recognition system. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of MAIT cells in infectious diseases, autoimmune disorders, and cancer. Further research into the in vivo effects of this compound and a more detailed elucidation of its specific downstream signaling consequences will undoubtedly enhance our ability to modulate MAIT cell responses for clinical benefit.

References

The Natural MR1 Ligand RL-6-Me-7-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique class of innate-like T cells that play a crucial role in immunity against a broad range of microbial pathogens. Their activation is mediated by the MHC class I-related protein (MR1), which presents small molecule metabolites derived from the microbial riboflavin (vitamin B2) biosynthesis pathway. Among these, 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH) has been identified as a naturally occurring, albeit weaker, MR1 ligand. This technical guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its study, and the signaling pathways it initiates. This document is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and related fields.

Quantitative Data on this compound

The interaction of this compound with MR1 and its subsequent activation of MAIT cells have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: MR1 Binding Affinity of this compound

| Ligand | Assay Type | IC50 (μM) | Reference |

| This compound | Fluorescence Polarization | ~2.5 - 100 | [1] |

Table 2: MAIT Cell Activation by this compound

| Ligand | Cell Type | Activation Readout | EC50 (μM) | Reference |

| This compound | Human and Mouse MAIT cells | CD69 upregulation | 25 |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is based on the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with a dicarbonyl compound, followed by oxidation. The following protocol is a synthesized methodology based on established procedures for related ribityllumazine derivatives.

Materials:

-

5-amino-6-D-ribitylaminouracil (5-A-RU)

-

2,3-butanedione (diacetyl)

-

p-Benzoquinone

-

Dimethylformamide (DMF)

-

Glacial acetic acid

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Condensation Reaction:

-

Dissolve 5-A-RU in a minimal amount of DMF.

-

Add an equimolar amount of 2,3-butanedione to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The intermediate product formed is 6,7-dimethyl-8-D-ribityllumazine (RL-6,7-diMe).

-

-

Oxidation:

-

To the reaction mixture containing RL-6,7-diMe, add a molar excess (e.g., 2-3 equivalents) of p-benzoquinone.

-

Heat the mixture to 60-80°C and stir for 4-6 hours, or until the oxidation is complete as monitored by TLC.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

MR1 Ligand Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to MR1.

Materials:

-

Recombinant soluble human MR1 protein

-

A fluorescently labeled high-affinity MR1 ligand (fluorescent probe, e.g., a fluorescent derivative of 5-OP-RU)

-

This compound (or other competitor ligands)

-

Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20)

-

384-well black, flat-bottom microplates

-

A microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.

-

Prepare a stock solution of recombinant MR1 protein in assay buffer. The final concentration should be determined empirically to yield a significant shift in polarization upon binding to the fluorescent probe.

-

Prepare a serial dilution of this compound and any other competitor ligands in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the assay buffer, fluorescent probe, and MR1 protein to all wells.

-

Add the serially diluted this compound or other competitor ligands to the appropriate wells. Include wells with no competitor (maximum polarization) and wells with no MR1 (minimum polarization) as controls.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-4 hours), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader. Excite the fluorescent probe at its excitation wavelength and measure the emission intensity in both the parallel and perpendicular planes.

-

-

Data Analysis:

-

Calculate the anisotropy or polarization values for each well.

-

Plot the polarization values as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor ligand required to displace 50% of the fluorescent probe from MR1.

-

MAIT Cell Activation Assay (Flow Cytometry)

This protocol outlines the steps to measure the activation of MAIT cells in response to this compound using flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells

-

Antigen-presenting cells (APCs), such as monocyte-derived dendritic cells or a cell line expressing MR1 (e.g., C1R-MR1)

-

This compound

-

Positive control ligand (e.g., 5-OP-RU)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

Fluorescently conjugated antibodies against MAIT cell markers (e.g., anti-TCR Vα7.2, anti-CD161) and activation markers (e.g., anti-CD69, anti-CD25)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

-

Fixation and permeabilization buffers for intracellular staining

-

Fluorescently conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-TNF-α)

-

A flow cytometer

Procedure:

-

Cell Culture and Stimulation:

-

Co-culture PBMCs or isolated MAIT cells with APCs in a 96-well plate.

-

Add this compound at various concentrations to the wells. Include wells with no ligand (negative control) and a positive control ligand.

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 6-24 hours).

-

For intracellular cytokine staining, add a protein transport inhibitor for the last 4-6 hours of incubation.

-

-

Cell Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Surface Staining: Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers (TCR Vα7.2, CD161, CD69, CD25) for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Intracellular Staining (if applicable): Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

-

Incubate the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software. Gate on the MAIT cell population (e.g., CD3+ Vα7.2+ CD161+) and quantify the expression of activation markers (CD69, CD25) and intracellular cytokines.

-

-

Data Interpretation:

-

Determine the percentage of activated MAIT cells at different concentrations of this compound.

-

Plot the percentage of activated cells against the ligand concentration to generate a dose-response curve and calculate the EC50 value.

-

Mandatory Visualizations

Signaling Pathway of MAIT Cell Activation

Caption: MAIT cell activation signaling cascade initiated by the MR1-RL-6-Me-7-OH complex.

Experimental Workflow for MR1 Ligand Characterization

Caption: General experimental workflow for the identification and characterization of novel MR1 ligands.

References

Structural Analysis of RL-6-Me-7-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the molecule RL-6-Me-7-OH (7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine), a metabolite involved in the riboflavin biosynthetic pathway and a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. This document details the molecule's structural and physicochemical properties, provides established experimental protocols for its analysis, and illustrates its role in the MAIT cell activation signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as Masuda's compound V, is a pteridine derivative that plays a role in riboflavin (vitamin B2) metabolism.[1] Its chemical formula is C12H16N4O7.[2] Structurally, it is a lumazine core substituted with a methyl group at the 6-position, a hydroxyl group at the 7-position, and a D-ribityl group at the 8-position.[2] This molecule has garnered significant interest in immunology due to its ability to be presented by the MHC class I-related protein 1 (MR1) to MAIT cells, thereby acting as a weak agonist.[3][4] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its biological function and for the rational design of more potent MAIT cell modulators.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound have been determined through a combination of spectroscopic techniques and X-ray crystallography.

General Properties

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dione | PubChem |

| Molecular Formula | C12H16N4O7 | |

| Molecular Weight | 328.28 g/mol | |

| Canonical SMILES | CC1=C(O)N(C2=C(N1)C(=O)NC(=O)N2)C--INVALID-LINK--O)O">C@@HO | PubChem |

| InChI Key | COXMGTTXHPRZBO-BBVRLYRLSA-N | FooDB |

X-ray Crystallography Data

The crystal structure of this compound in complex with human MR1 and a MAIT T-cell receptor (TCR) has been determined at a resolution of 2.40 Å (PDB ID: 4LCW). This structure provides precise atomic coordinates and allows for the detailed analysis of intermolecular interactions.

| Parameter | Value |

| PDB ID | 4LCW |

| Resolution | 2.40 Å |

| Method | X-RAY DIFFRACTION |

| R-Value Work | 0.179 |

| R-Value Free | 0.227 |

Note: Detailed bond lengths and angles for the this compound molecule within this complex can be obtained by analyzing the crystallographic information file (CIF) from the Protein Data Bank.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used in the structural analysis and synthesis of this compound.

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

The synthesis of this compound can be achieved through the oxidation of 6,7-dimethyl-8-D-ribityllumazine. A general protocol is as follows:

Caption: Synthesis workflow for this compound.

-

Condensation: React 5-amino-6-D-ribitylaminouracil with 2,3-butanedione in an appropriate solvent to form 6,7-dimethyl-8-D-ribityllumazine.

-

Oxidation: The resulting 6,7-dimethyl-8-D-ribityllumazine is then oxidized, for example using benzoquinone, to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (this compound).

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

X-ray Crystallography of the MR1-RL-6-Me-7-OH-TCR Complex

The following protocol provides a general overview for obtaining the crystal structure of a protein-ligand complex, based on the methodology used for PDB entry 4LCW.

Caption: General workflow for X-ray crystallography.

-

Protein Expression and Purification: The MR1 and MAIT TCR proteins are expressed (e.g., in E. coli) and purified to homogeneity.

-

Complex Formation: The purified MR1 and TCR are mixed with an excess of this compound to form the ternary complex.

-

Crystallization: The complex is subjected to crystallization screening using techniques like vapor diffusion. For 4LCW, crystals were grown at 277 K in a solution containing 0.2 M sodium acetate, 0.1 M Bis-Tris-Propane pH 6.5, and 20% PEG 3350.

-

Data Collection: Crystals are cryo-cooled and diffraction data is collected using a synchrotron X-ray source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement and refined to yield the final atomic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.

-

Data Acquisition:

-

1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.

-

13C NMR: Obtain a proton-decoupled 13C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of this compound and to study its fragmentation pattern, further confirming its identity.

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization - ESI).

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]+ ion would be approximately m/z 329.1197.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

-

Data Analysis: The exact mass measurement is used to confirm the elemental composition, and the fragmentation pattern provides further structural information.

Signaling Pathway

This compound is involved in the activation of MAIT cells through its presentation by the MR1 molecule on antigen-presenting cells (APCs).

Caption: MAIT cell activation pathway involving this compound.

-

Antigen Presentation: this compound, derived from the microbial riboflavin synthesis pathway, is captured by the MR1 molecule within an antigen-presenting cell.

-

Complex Formation and Trafficking: The MR1-RL-6-Me-7-OH complex is then transported to the surface of the APC.

-

TCR Recognition: The semi-invariant T-cell receptor on the surface of a MAIT cell recognizes and binds to the MR1-RL-6-Me-7-OH complex.

-

MAIT Cell Activation: This recognition event triggers a signaling cascade within the MAIT cell, leading to its activation.

-

Effector Functions: Activated MAIT cells then carry out their effector functions, which include the rapid release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Conclusion

The structural analysis of this compound provides critical insights into its role as a modulator of the immune system. The detailed crystallographic data, in conjunction with spectroscopic analysis, offers a comprehensive understanding of its molecular architecture. The provided experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of this and related molecules. Furthermore, the elucidation of its involvement in the MAIT cell activation pathway opens avenues for the development of novel therapeutics targeting this important class of immune cells.

References

Technical Guide: Physicochemical Properties and Stability of RL-6-Me-7-OH (7-hydroxy-6-methyl-8-ribityllumazine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL-6-Me-7-OH, chemically known as 7-hydroxy-6-methyl-8-ribityllumazine, is a pteridine derivative that plays a significant role in immunology. It is a metabolite of the riboflavin (Vitamin B2) biosynthesis pathway found in various microbes. This compound has been identified as a hapten that can activate Mucosal-Associated Invariant T (MAIT) cells through its presentation by the non-polymorphic MHC class I-related protein 1 (MR1).[1] This activation links microbial metabolism to the host's immune response, making this compound and its associated pathways a critical area of study for infectious diseases, autoimmune disorders, and vaccine development.

This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, detailed experimental protocols for its characterization, and a visualization of its role in immunological signaling pathways.

Chemical Properties

Summary of Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Data Source |

| IUPAC Name | 7-hydroxy-6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dione | FooDB[2] |

| Synonyms | This compound, Masuda's compound V | FooDB[2] |

| Molecular Formula | C₁₂H₁₆N₄O₇ | FooDB[2] |

| Molecular Weight | 328.28 g/mol | FooDB[2] |

| pKa (Strongest Acidic) | 6.97 | ChemAxon (Predicted) |

| logP (Octanol-Water) | -2.1 | ALOGPS (Predicted) |

| Water Solubility | 1.85 g/L | ALOGPS (Predicted) |

| Hydrogen Bond Donors | 6 | ChemAxon (Predicted) |

| Hydrogen Bond Acceptors | 10 | ChemAxon (Predicted) |

| Polar Surface Area | 175.28 Ų | ChemAxon (Predicted) |

Stability Profile

The stability of pteridine compounds, including this compound, is a critical factor for their isolation, storage, and experimental use. Pteridines can exist in different oxidation states and are sensitive to light, pH, and temperature.

-

pH Stability : Pteridines can undergo hydrolysis under certain pH conditions. The stability of this compound is expected to be pH-dependent, though specific degradation kinetics have not been published.

-

Thermal Stability : Elevated temperatures can accelerate the degradation of pteridine derivatives.

-

Photostability : Like many heterocyclic aromatic compounds, pteridines are often light-sensitive. Exposure to UV or visible light can lead to photochemical degradation.

-

Storage : For commercial preparations of this compound, storage at -80°C is recommended to maintain stability for up to six months.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and biological properties of this compound.

Determination of pKa

The ionization constant (pKa) is crucial for understanding the compound's behavior in physiological environments. A potentiometric titration method using a co-solvent is suitable for compounds with limited aqueous solubility.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation of Solutions :

-

Prepare a 1-5 mM stock solution of this compound in a suitable co-solvent (e.g., methanol or n-propanol) and water mixture. The co-solvent percentage should be adjusted to ensure complete dissolution.

-

Prepare standardized aqueous solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration :

-

Calibrate a pH meter with standard aqueous buffers.

-

Place a known volume of the this compound solution in a thermostated vessel (e.g., at 25°C).

-

Add a standardized amount of HCl to protonate all basic sites.

-

Titrate the solution with the standardized NaOH solution, adding small, precise volumes.

-

Record the pH value after each addition of titrant, ensuring the reading stabilizes.

-

-

Data Analysis :

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. For co-solvent mixtures, multiple titrations at different co-solvent percentages are performed, and the aqueous pKa is extrapolated from a plot of apparent pKa versus the co-solvent percentage.

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most reliable method for determining logP.

Protocol: Shake-Flask Method for logP Determination

-

Preparation :

-

Prepare a stock solution of this compound in a suitable solvent.

-

Use n-octanol and water (or a suitable buffer like PBS at a pH where the compound is neutral) that have been mutually pre-saturated by shaking them together for 24 hours and then separating the layers.

-

-

Partitioning :

-

Add a small aliquot of the this compound stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Seal the flask and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Centrifuge the flask to ensure complete separation of the two phases.

-

-

Quantification :

-

Carefully withdraw samples from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation :

-

The logP is calculated as: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify degradation pathways and the intrinsic stability of a molecule.

Protocol: Forced Degradation Study

-

Sample Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

-

Acidic : 0.1 M HCl

-

Basic : 0.1 M NaOH

-

Oxidative : 3% H₂O₂

-

Thermal : Store the solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic : Expose the solution to a controlled light source (e.g., UV-A and visible light) as per ICH guidelines.

-

-

Time Points : Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis :

-

Use a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) to quantify the amount of this compound remaining at each time point.

-

Characterize major degradation products using LC-MS if necessary.

-

-

Data Interpretation :

-

Calculate the percentage of degradation for each condition.

-

Determine the degradation rate constants and half-life under different stress conditions.

-

Biological Activity: MAIT Cell Activation Assay

This assay measures the ability of this compound to activate MAIT cells in vitro.

Protocol: In Vitro MAIT Cell Activation Assay

-

Cell Culture :

-

Culture antigen-presenting cells (APCs) that express MR1 (e.g., C1R.MR1 cells).

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors to serve as a source of MAIT cells.

-

-

Co-culture and Stimulation :

-

Plate the APCs in a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate to allow for uptake and presentation by MR1.

-

Add the PBMCs to the wells containing the APCs and this compound.

-

Include appropriate controls: PBMCs with APCs alone (negative control), and a potent, known activator like 5-OP-RU or PMA/Ionomycin (positive control).

-

-

Incubation : Incubate the co-culture for 16-24 hours at 37°C in a CO₂ incubator.

-

Analysis by Flow Cytometry :

-

Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers to identify MAIT cells (e.g., CD3, TCR Vα7.2, CD161) and activation markers (e.g., CD69, CD137).

-

Intracellular staining for cytokines like IFN-γ and TNF-α can also be performed after treatment with a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation.

-

Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD69+) MAIT cells.

-

Signaling Pathways and Workflows

Riboflavin Biosynthesis Pathway Leading to this compound

This compound is a byproduct of the microbial riboflavin (Vitamin B2) synthesis pathway. The core precursor is 5-amino-6-D-ribitylaminouracil (5-A-RU), which condenses with other metabolites to form various lumazine derivatives.

Caption: Formation of this compound from the microbial riboflavin biosynthesis pathway.

MAIT Cell Activation Workflow

The following diagram illustrates the experimental workflow for assessing the activation of MAIT cells by this compound.

Caption: Workflow for measuring MAIT cell activation by this compound.

TCR-Dependent MAIT Cell Signaling Pathway

Upon recognition of the MR1/RL-6-Me-7-OH complex, the MAIT cell TCR initiates a downstream signaling cascade leading to cytokine production and cytotoxic activity. This pathway shares many components with conventional T-cell signaling.

Caption: Signaling cascade in MAIT cells after TCR engagement with MR1/RL-6-Me-7-OH.

Conclusion

This compound is a key molecular link between the microbial metabolome and the human innate-like immune system. Understanding its chemical properties, stability, and biological activity is essential for harnessing the therapeutic potential of MAIT cells. While much of the available physicochemical data is currently predictive, the protocols outlined in this guide provide a framework for the experimental determination of these properties. Further research into the stability and formulation of this compound and related compounds will be critical for their development as research tools and potential immunomodulatory agents.

References

The Role of 6-Methyl-7-hydroxy-8-ribityllumazine (RL-6-Me-7-OH) in the Riboflavin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-7-hydroxy-8-ribityllumazine (RL-6-Me-7-OH), a metabolite linked to the riboflavin (vitamin B2) biosynthesis pathway. While not a direct intermediate in the canonical pathway, this compound has garnered significant interest due to its role as an activating ligand for Mucosal-Associated Invariant T (MAIT) cells, a class of innate-like T cells involved in antimicrobial immunity. This document details the position of this compound in the context of riboflavin synthesis, presents quantitative data on its biological activity, provides detailed experimental protocols for its synthesis and relevant biological assays, and visualizes the associated biochemical and experimental workflows. This guide is intended for researchers in immunology, microbiology, and drug development who are interested in the riboflavin biosynthesis pathway as a potential target for novel therapeutics and in understanding the mechanisms of MAIT cell activation.

Introduction

The riboflavin biosynthesis pathway, absent in humans but essential for many pathogenic bacteria and yeasts, represents a promising target for the development of novel antimicrobial agents. This pathway produces riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial cofactors for a multitude of enzymatic reactions. A key aspect of this pathway's significance extends to immunology, as several of its intermediates and byproducts can be presented by the non-polymorphic MHC class I-related molecule, MR1, to activate MAIT cells.

One such molecule is 6-methyl-7-hydroxy-8-ribityllumazine (this compound). Although not a direct intermediate in the linear synthesis of riboflavin, it is a stable oxidized derivative of 6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe), the immediate precursor to riboflavin. The recognition of this compound by the MAIT cell T-cell receptor (TCR) highlights a critical link between microbial metabolism and host immune surveillance. This guide provides an in-depth exploration of this compound, its biochemical context, and its immunological significance.

The Riboflavin Biosynthesis Pathway and the Origin of this compound

The biosynthesis of riboflavin begins with GTP and ribulose-5-phosphate and proceeds through a series of enzymatic steps to produce riboflavin. The final two enzymes in this pathway are of particular relevance to the formation of RL-6,7-diMe and, by extension, this compound.

-

Lumazine Synthase (RibH): This enzyme catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil (AR-P) and 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) to form 6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe).

-

Riboflavin Synthase (RibC/RibE): This enzyme catalyzes the dismutation of two molecules of RL-6,7-diMe to produce one molecule of riboflavin and one molecule of AR-P, which is then recycled in the pathway.

This compound is not a product of either of these enzymatic reactions but is thought to arise from the non-enzymatic or benzoquinone-mediated oxidation of RL-6,7-diMe.

Quantitative Data

The primary biological activity of this compound is the activation of MAIT cells. Its interaction with the core enzymes of the riboflavin biosynthesis pathway has not been extensively quantified, as it is considered a metabolic byproduct rather than a direct substrate or inhibitor.

| Compound | Biological Activity | Metric | Value | Reference |

| This compound | MAIT Cell Activation | EC50 | 25 μM | [1] |

| 5-OP-RU | MAIT Cell Activation | - | More potent than this compound | [2] |

| RL-6,7-diMe | MAIT Cell Activation | - | Comparable to or less potent than this compound | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays relevant to its study.

Synthesis of this compound

This compound can be synthesized from its precursor, RL-6,7-diMe, through an oxidation reaction.

Principle: Benzoquinone-mediated oxidation of the methyl group at the 7-position of the lumazine ring to a hydroxyl group.

Materials:

-

6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe)

-

p-Benzoquinone

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve RL-6,7-diMe in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Oxidizing Agent: Add a molar excess (e.g., 2-3 equivalents) of p-benzoquinone to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

Quenching and Extraction: Upon completion, quench the reaction by adding a large volume of anhydrous diethyl ether to precipitate the product.

-

Purification:

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Further purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.

-

For high purity, perform preparative HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.

-

-

Characterization:

-

Confirm the structure of the purified this compound using ¹H and ¹³C NMR spectroscopy.

-

Verify the molecular weight by mass spectrometry (e.g., ESI-MS).

-

Lumazine Synthase Activity Assay

This assay measures the enzymatic activity of lumazine synthase by monitoring the formation of RL-6,7-diMe.

Principle: The formation of the product, RL-6,7-diMe, can be monitored spectrophotometrically due to its characteristic absorbance, or the consumption of substrates can be quantified by HPLC.

Materials:

-

Purified lumazine synthase (RibH)

-

5-amino-6-(D-ribitylamino)uracil (AR-P)

-

3,4-dihydroxy-2-butanone-4-phosphate (DHBP)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

UV-Vis spectrophotometer or HPLC system

Procedure (Spectrophotometric):

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer and AR-P.

-

Enzyme Addition: Add a known concentration of lumazine synthase to the cuvette and mix.

-

Initiation: Start the reaction by adding DHBP.

-

Measurement: Monitor the increase in absorbance at a wavelength where RL-6,7-diMe has significant absorbance and the substrates have minimal absorbance (e.g., around 408 nm).

-

Calculation: Calculate the initial reaction velocity from the linear phase of the absorbance increase using the Beer-Lambert law and the extinction coefficient of RL-6,7-diMe.

Riboflavin Synthase Activity Assay

This assay measures the activity of riboflavin synthase by monitoring the formation of riboflavin.

Principle: The formation of riboflavin can be monitored by its fluorescence or by HPLC.

Materials:

-

Purified riboflavin synthase (RibC/RibE)

-

6,7-dimethyl-8-ribityllumazine (RL-6,7-diMe)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Fluorometer or HPLC system with a fluorescence detector

Procedure (HPLC-based):

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer and RL-6,7-diMe.

-

Enzyme Addition: Add a known concentration of riboflavin synthase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject the supernatant into an HPLC system equipped with a C18 column.

-

Separate the components using an isocratic or gradient elution with a suitable mobile phase (e.g., methanol/water).

-

Detect riboflavin using a fluorescence detector (excitation ~445 nm, emission ~530 nm).

-

-

Quantification: Determine the amount of riboflavin produced by comparing the peak area to a standard curve of known riboflavin concentrations.

MAIT Cell Activation Assay

This assay measures the ability of this compound to activate MAIT cells by quantifying the expression of activation markers.

Principle: Activated MAIT cells upregulate cell surface markers such as CD69 and produce cytokines like interferon-gamma (IFN-γ). These can be detected and quantified by flow cytometry.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Brefeldin A (protein transport inhibitor)

-

Fluorescently labeled antibodies against:

-

CD3 (T-cell marker)

-

TCR Vα7.2 (MAIT cell marker)

-

CD161 (MAIT cell marker)

-

CD69 (early activation marker)

-

IFN-γ (intracellular cytokine)

-

-

Fixation and permeabilization buffers for intracellular staining

-

Flow cytometer

Procedure:

-

Cell Culture: Plate PBMCs in a 96-well plate at a suitable density (e.g., 1 x 10⁶ cells/mL).

-

Stimulation: Add this compound to the wells at various concentrations. Include positive (e.g., a known MAIT cell agonist like 5-OP-RU) and negative (medium only) controls.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours. For the last 4-6 hours, add Brefeldin A to the wells to allow intracellular accumulation of cytokines.

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with the cocktail of surface antibodies (anti-CD3, -TCR Vα7.2, -CD161, -CD69) for 30 minutes at 4°C in the dark.

-

-

Intracellular Staining:

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

-

Stain for intracellular IFN-γ with the fluorescently labeled antibody for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the lymphocyte population, then on CD3+ T cells.

-

Identify the MAIT cell population as TCR Vα7.2+ CD161++.

-

Within the MAIT cell gate, quantify the percentage of cells expressing CD69 and IFN-γ.

-

Conclusion

This compound serves as a crucial molecular link between the riboflavin biosynthesis pathway of microbes and the host's immune system. Its ability to activate MAIT cells underscores the importance of microbial metabolites in shaping immune responses. While not a direct intermediate in riboflavin synthesis, its presence is a definitive indicator of an active pathway. The methodologies detailed in this guide provide a framework for the synthesis, purification, and functional characterization of this compound, enabling further investigation into its role in host-pathogen interactions and its potential as a biomarker or immunomodulatory agent. For drug development professionals, understanding the formation and activity of such byproducts is critical when targeting the riboflavin biosynthesis pathway, as downstream immunological consequences may influence the overall therapeutic outcome.

References

Bicyclic Lumazines in Immunity: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on bicyclic lumazines and their pivotal role in the immune system. With a primary focus on the activation of Mucosal-Associated Invariant T (MAIT) cells, this document provides a comprehensive overview of the key concepts, quantitative data, experimental methodologies, and signaling pathways that underpin this promising area of immunology and drug discovery.

Introduction to Bicyclic Lumazines and MAIT Cell Immunology

Bicyclic lumazines are a class of heterocyclic compounds that are structurally related to riboflavin (vitamin B2) metabolites produced by a wide range of bacteria and yeast. These small molecules have emerged as potent activators of MAIT cells, a unique subset of innate-like T cells. MAIT cells are characterized by a semi-invariant T-cell receptor (TCR) that recognizes these microbial-derived ligands when presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2][3][4] This recognition triggers a rapid and potent immune response, positioning bicyclic lumazines as key players in host defense against pathogens and as potential targets for immunomodulatory therapies.

The activation of MAIT cells by bicyclic lumazines is a critical event in the early detection of microbial infections. Upon engagement of the MAIT TCR with the lumazine-MR1 complex, MAIT cells rapidly produce a variety of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and exhibit cytotoxic activity against infected cells.[5] This swift response bridges the gap between the innate and adaptive immune systems.

Quantitative Analysis of Bicyclic Lumazine Activity

The potency of bicyclic lumazine derivatives in activating MAIT cells is a crucial parameter in their evaluation as potential therapeutic agents. This is typically quantified by the half-maximal effective concentration (EC50) in cell-based assays. Furthermore, the binding affinity of these ligands to the MR1 molecule, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), provides valuable insights into the structure-activity relationship (SAR).

Below are tables summarizing the reported EC50 and IC50 values for various bicyclic lumazine derivatives.

Table 1: MAIT Cell Activation by Bicyclic Lumazine Derivatives (EC50 Values)

| Compound | Description | EC50 (nM) | Reference |

| RL-7-Me | 7-methyl-8-D-ribityllumazine | 120 - 183 | |

| Derivative 4 | Pteridine core with 2-oxopropyl group | 18.8 | |

| Derivative 19 | Pteridine core with ethyl group | 16.8 | |

| JYM72 | Chemically stable MAIT cell activator | 50.3 | |

| 5-OP-RU | 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (potent natural ligand) | 0.001 - 0.008 |

Table 2: Binding Affinity of Ligands to MR1 (IC50 Values)

| Compound | Description | IC50 (µM) | Reference |

| Lumazine-derived ligands (general) | Lacking Schiff base formation with MR1 | ~2.5 to 100 | |

| 5-OP-RU | Potent MAIT cell activator forming a Schiff base with MR1 | ~0.004 |

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used to characterize the immunological activity of bicyclic lumazines.

MAIT Cell Co-culture Activation Assay

This assay is the primary method for determining the ability of a bicyclic lumazine compound to activate MAIT cells.

Objective: To measure the activation of MAIT cells in response to a bicyclic lumazine derivative presented by antigen-presenting cells (APCs).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a MAIT cell line (e.g., TG40.MAIT-TCR)

-

An MR1-expressing APC line (e.g., HeLa.MR1 or THP-1)

-

Bicyclic lumazine compound of interest

-

Complete RPMI 1640 medium

-

Anti-CD69 antibody (conjugated to a fluorophore)

-

Anti-IFN-γ antibody (for intracellular staining)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture the MAIT cells and MR1-expressing APCs in complete RPMI 1640 medium.

-

Co-culture Setup: Seed the MR1-expressing APCs in a 96-well plate.

-

Compound Addition: Add the bicyclic lumazine compound at various concentrations to the wells containing the APCs. Include a vehicle control (e.g., DMSO).

-

MAIT Cell Addition: Add the MAIT cells to the wells. The typical ratio of MAIT cells to APCs is 2:1.

-

Incubation: Incubate the co-culture for 24 hours at 37°C in a 5% CO2 incubator.

-

Staining for CD69: After incubation, harvest the cells and stain with a fluorescently labeled anti-CD69 antibody.

-

Intracellular Staining for IFN-γ (Optional): For IFN-γ detection, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. After surface staining, fix and permeabilize the cells, then stain with an anti-IFN-γ antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD69-positive and/or IFN-γ-positive MAIT cells.

-

Data Analysis: Plot the percentage of activated MAIT cells against the compound concentration and determine the EC50 value using a suitable software.

MR1 Translocation (Surface Expression) Assay

This assay determines whether a bicyclic lumazine can bind to MR1 in the endoplasmic reticulum and promote its translocation to the cell surface.

Objective: To measure the cell surface expression of MR1 on APCs in the presence of a bicyclic lumazine.

Materials:

-

MR1-expressing cell line (e.g., C1R.MR1)

-

Bicyclic lumazine compound of interest

-

Anti-MR1 antibody (conjugated to a fluorophore)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture the MR1-expressing cells in complete medium.

-

Compound Incubation: Incubate the cells with the bicyclic lumazine compound at various concentrations for 16-24 hours. Include a positive control (e.g., 5-OP-RU) and a negative control (vehicle).

-

Staining: Harvest the cells and stain with a fluorescently labeled anti-MR1 antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of MR1 staining.

-

Data Analysis: An increase in MFI compared to the negative control indicates that the compound promotes MR1 surface expression.

X-ray Crystallography of the MR1-Lumazine-TCR Complex

Determining the three-dimensional structure of the ternary complex provides invaluable insights into the molecular basis of recognition.

Objective: To obtain a high-resolution crystal structure of a bicyclic lumazine bound to MR1 in complex with a MAIT TCR.

Protocol:

-

Protein Expression and Purification:

-

Express and purify recombinant soluble MR1, β2-microglobulin, and the variable domains of a MAIT TCR (Vα and Vβ chains).

-

-

Complex Formation:

-

Refold the MR1 heavy chain with β2-microglobulin in the presence of a molar excess of the bicyclic lumazine.

-

Purify the refolded MR1-lumazine complex.

-

Mix the purified MR1-lumazine complex with the purified MAIT TCR in a 1:1 molar ratio.

-

Purify the ternary complex by size-exclusion chromatography.

-

-

Crystallization:

-

Screen for crystallization conditions using commercially available or custom-made screens. The sitting-drop vapor diffusion method is commonly used.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using known structures of MR1 and TCR as search models.

-

Refine the structure and build the model of the bicyclic lumazine into the electron density map.

-

Signaling Pathways and Experimental Workflows

The activation of MAIT cells by bicyclic lumazines triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action and for identifying potential targets for therapeutic intervention.

MAIT Cell Activation Signaling Pathway

MAIT cells can be activated through two main pathways: a TCR-dependent pathway initiated by the recognition of lumazine-MR1 complexes, and a TCR-independent pathway mediated by cytokines.

Experimental Workflow for Bicyclic Lumazine Research

The foundational research on bicyclic lumazines typically follows a logical progression from initial design and synthesis to in vitro and in vivo evaluation.

Role of Bicyclic Lumazines in Broader Immunity

While the primary focus of bicyclic lumazine research has been on MAIT cell activation, their ability to stimulate a potent innate-like immune response suggests potential broader roles in immunity. The rapid production of IFN-γ by activated MAIT cells can influence the activity of other immune cells, such as natural killer (NK) cells and dendritic cells (DCs), thereby shaping the subsequent adaptive immune response. The potential of bicyclic lumazines as vaccine adjuvants is an active area of investigation.

To date, the direct interaction of bicyclic lumazines with immune cells other than through the MR1-MAIT TCR axis has not been extensively documented. However, the downstream effects of MAIT cell activation are likely to have a significant impact on the overall immune landscape.

Conclusion